7-Deaza-2'-deoxyxanthosine
Description
Contextualization within Modified Nucleoside Research
The field of nucleic acid chemistry is continually advancing through the synthesis and study of modified nucleosides. These structural analogs of the canonical DNA and RNA bases (adenine, guanine (B1146940), cytosine, thymine (B56734), and uracil) are instrumental in probing the intricacies of biological processes, developing novel therapeutic agents, and engineering nucleic acids with enhanced functionalities. rsc.orgbiosynth.com Modifications can be introduced to the nucleobase, the sugar moiety, or the phosphate (B84403) backbone, each alteration imparting unique chemical and biological properties. rsc.org The exploration of modified nucleosides has led to significant breakthroughs, including the development of antiviral and anticancer drugs, as well as the creation of more stable and effective mRNA vaccines. biosynth.comnews-medical.net
Overview of 7-Deazapurine Scaffold Significance in Biological Systems
Among the vast array of modified nucleosides, the 7-deazapurine scaffold holds particular importance. researchgate.net This structural motif, where the nitrogen at position 7 of the purine (B94841) ring is replaced by a carbon atom, is found in nature and plays diverse roles in cellular processes across different domains of life. researchgate.netresearchgate.netnih.gov The substitution of nitrogen with carbon alters the electronic properties and hydrogen-bonding capabilities of the major groove of DNA without disrupting the Watson-Crick base pairing. trilinkbiotech.com This modification can influence protein-DNA interactions, enhance the stability of nucleic acid structures, and serve as a scaffold for further chemical modifications. nii.ac.jpoup.com Naturally occurring 7-deazapurines are involved in processes ranging from RNA modification and the biosynthesis of secondary metabolites to acting as components of restriction-modification systems in bacteria and phages. researchgate.netnih.gov
Historical Development of 7-Deaza-2'-deoxyxanthosine Research
The first synthesis of this compound was reported in 1985 by Seela et al. tandfonline.comseela.net This pioneering work laid the foundation for subsequent investigations into its properties and applications. A key characteristic of this compound is its increased stability compared to its natural counterpart, 2'-deoxyxanthosine (B1596513), which has a notoriously labile N-glycosylic bond that is prone to hydrolysis under physiological conditions. tandfonline.comseela.net This enhanced stability makes this compound a valuable tool for the synthesis of modified oligonucleotides. tandfonline.com Early research focused on developing synthetic routes and exploring its incorporation into DNA strands. tandfonline.comseela.net Over the years, research has expanded to include the synthesis of its halogenated derivatives and the investigation of its base-pairing properties and potential applications in creating novel nucleic acid structures like DNA triplexes. seela.netnih.govoup.com
Synthesis and Characterization
The synthesis of this compound and its derivatives has been a subject of considerable research, with various methods developed to achieve efficient production and allow for further functionalization.
One established method for synthesizing this compound involves the deamination and subsequent demethylation of a precursor molecule, 7-(2-deoxy-β-D-erythro-pentofuranosyl)-2-amino-4-methoxypyrrolo[2,3-d]pyrimidine. oup.com An alternative early route involved the glycosylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. seela.net
The synthesis of halogenated derivatives, such as 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine, has also been achieved. tandfonline.comseela.net These halogenated compounds serve as versatile synthons for introducing further modifications to the 7-position of the deazapurine ring. tandfonline.com The synthetic pathway to these derivatives often starts from halogenated 7-deaza-2'-deoxyspongosine precursors, which undergo deamination and demethylation. tandfonline.com
For the incorporation of this compound into oligonucleotides, phosphoramidite (B1245037) chemistry is commonly employed. tandfonline.com This requires the synthesis of protected building blocks suitable for solid-phase oligonucleotide synthesis. tandfonline.com Protecting groups are crucial to prevent unwanted side reactions during the synthesis process. For instance, the 2-(4-nitrophenyl)ethyl group has been successfully used to protect the 7-deazaxanthine base, which can be removed under specific conditions after the oligonucleotide has been assembled. nih.gov
The physicochemical properties of this compound and its derivatives have been characterized using various spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C11H13N3O5 | seela.net |
| Molecular Weight | 267.24 g/mol | seela.net |
| Melting Point | >230 °C (for 2'-deoxyxanthosine) | chemsrc.com |
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structure and conformation of these compounds. For example, NOE (Nuclear Overhauser Effect) data has been used to study the conformation around the glycosylic bond. seela.net
Applications in Biotechnology and Medicine
The unique properties of this compound have led to its exploration in various biotechnological and potential therapeutic applications.
A significant area of application is in the formation of DNA triplexes. biosyn.com DNA triplexes are three-stranded DNA structures that have potential applications in gene targeting and regulation. This compound has been identified as a purine analog of thymidine (B127349) that can form dzaX:A-T triplets, contributing to the stability of these structures. researchgate.netoup.com Studies have shown that oligonucleotides containing this compound can form stable anti-parallel triple helices with high affinity under physiological conditions. oup.comoup.com
The ability of this compound to form non-standard base pairs has also been investigated. It can form a stable base pair with a 2,4-diaminopyrimidine (B92962) nucleoside analog, expanding the genetic alphabet and allowing for the construction of novel DNA structures. biosyn.comglenresearch.com
Furthermore, the triphosphate form of related 7-deazapurines, such as 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), is used in molecular biology techniques like DNA sequencing and PCR, particularly for GC-rich regions where standard methods may fail due to the formation of secondary structures. trilinkbiotech.com While not a direct application of this compound itself, this highlights the utility of the 7-deazapurine scaffold in overcoming challenges in nucleic acid manipulation.
The development of halogenated derivatives of this compound opens up possibilities for their use as synthons for creating more complex molecules with potential applications in diagnostics and therapeutics. tandfonline.comseela.net
Future Research Directions
Future research on this compound is likely to focus on several key areas. A deeper exploration of its role in the formation and stabilization of various non-canonical DNA structures, including higher-order structures beyond triplexes, is warranted. The development of more efficient and versatile synthetic routes for this compound and its derivatives will continue to be an important area of research, facilitating their broader application.
Investigating the interaction of oligonucleotides containing this compound with cellular machinery, such as polymerases and repair enzymes, will provide valuable insights into their biological behavior and potential for in vivo applications. Furthermore, the exploration of this compound-containing oligonucleotides as aptamers or DNAzymes could lead to the development of novel diagnostic and therapeutic tools. The unique properties of this modified nucleoside make it a promising candidate for the rational design of nucleic acid-based technologies with tailored functionalities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCOIQLTGGBRJE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473816 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96022-82-1 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications of 7 Deaza 2 Deoxyxanthosine
Functionalization and Derivatization of the 7-Deazapurine Scaffold
The C7 position of the 7-deazapurine ring offers a prime site for introducing a variety of functional groups, which can significantly alter the properties of the resulting nucleoside. nih.gov
The introduction of halogen atoms at the C7 position of 7-deaza-2'-deoxyxanthosine has been shown to influence its conformational properties and potential for forming stable DNA structures. seela.net
The direct halogenation of the 7-deazapurine scaffold is a key step in creating derivatives of this compound. seela.net N-halosuccinimides are common reagents for this purpose. researchgate.net For instance, N-iodosuccinimide (NIS) in dimethylformamide (DMF) has been used for the iodination of a protected 7-deaza-2'-deoxyguanosine (B613789) precursor, which can then be converted to the corresponding xanthosine (B1684192) derivative. seela.net Similarly, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.govfiu.edu
The synthesis of 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine has been described starting from the corresponding 7-halogenated 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine 2'-deoxyribonucleosides. seela.net These precursors are then subjected to deamination and demethylation. seela.net A challenge in this process can be the partial exchange of bromine for iodine when using Me3SiCl/NaI for demethylation. seela.net To circumvent this, demethylation can be carried out under strong alkaline conditions, such as refluxing with 2N aqueous sodium hydroxide. seela.net
Below is a table summarizing key aspects of these halogenation procedures.
| Halogenation Reaction | Reagents | Key Intermediates | Reaction Conditions | Observations | Reference |
| Bromination | 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Protected 7-deazapurine nucleosides | Methanol (MeOH) | Efficient bromination at the C8 position of toyocamycin. | nih.gov |
| Iodination | N-iodosuccinimide (NIS) | Protected 2-amino-7-deazapurine nucleoside | Dimethylformamide (DMF) | Regioselective iodination at the C7 position. | seela.net |
| Demethylation with Halogen Exchange | Me3SiCl/NaI | 7-Bromo-6-methoxy-7-deazapurine precursor | Acetonitrile (B52724), room temperature | Partial exchange of bromine with iodine observed. | seela.net |
| Alkaline Demethylation | 2N aq. NaOH | 7-Bromo-6-methoxy-7-deazapurine precursor | Reflux, 3 days | Avoids halogen exchange and effectively removes the methyl group. | seela.net |
Halogenation at the C7 Position of this compound
Impact of Halogenation on Nucleoside Properties
The introduction of halogen atoms at the 7-position of this compound significantly influences its chemical and physical properties. The synthesis of 7-bromo- and 7-iodo-7-deaza-2'-deoxyxanthosine has been described, providing versatile intermediates for further chemical modifications. tandfonline.comwiley.comnih.gov
Halogenation increases the lipophilicity of the nucleoside, a property demonstrated by longer retention times on reverse-phase HPLC columns. seela.net This increased lipophilicity, coupled with the electron-withdrawing nature of halogens, is anticipated to enhance the stability of DNA duplexes and triplexes containing these modified nucleosides. wiley.comseela.net Specifically, halogenated this compound derivatives are expected to form more stable triplexes when substituted for this compound in a 1•dA•dT base triplet. wiley.comseela.net
Furthermore, conformational analysis of these halogenated derivatives reveals a decrease in the S-conformer population of the sugar moiety when compared to the non-halogenated parent compound. wiley.comseela.net The synthesis of these halogenated compounds can be achieved through various routes. One method involves the deamination and subsequent demethylation of a 4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine 2'-deoxyribonucleoside precursor. seela.net However, demethylation using trimethylsilyl (B98337) chloride and sodium iodide can lead to a partial bromine-to-iodine exchange. tandfonline.comseela.net A more effective method to circumvent this issue is the nucleophilic displacement of the methoxy (B1213986) group under strongly alkaline conditions, which yields the desired halogenated products cleanly. tandfonline.comseela.net
Introduction of Alkynyl and Hetaryl Substituents
The modification of this compound through the introduction of alkynyl and hetaryl groups at the C7 position is a key strategy for creating functionalized nucleosides. These modifications are valuable for developing fluorescent probes and other biotechnological tools. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)
Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are instrumental in introducing alkynyl groups onto the 7-deazapurine core. seela.netmdpi.com This reaction typically involves the coupling of a 7-iodo-7-deazapurine nucleoside with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst. seela.netseela.net
The Sonogashira coupling has been successfully employed to synthesize a variety of 7-alkynyl-7-deazapurine nucleosides, including those with propargyl alcohol, fluorenyl tertiary alcohol, and methyl propargyl ether substituents. rsc.org The reaction conditions are generally mild, often carried out in solvents like DMF. mdpi.comseela.net For unprotected nucleosides, aqueous-phase Sonogashira couplings using hydrophilic ligands have also been developed. mdpi.com The resulting alkynylated nucleosides are crucial intermediates for further functionalization, such as through "click" chemistry to attach reporter groups like pyrene (B120774). acs.orgnih.gov
The efficiency of the Sonogashira reaction can be influenced by the protecting groups on the nucleoside. In some cases, protecting the iodinated nucleosides before performing the coupling in organic solvents leads to higher yields compared to aqueous-phase reactions. acs.org
Synthesis of Fused Deazapurine Nucleosides
The synthesis of fused deazapurine nucleosides represents a significant extension of the chemical modifications available for the 7-deazapurine scaffold. These complex structures often exhibit interesting photophysical properties, making them suitable for applications such as fluorescent DNA probes. acs.org
One synthetic strategy involves the Negishi cross-coupling of a halogenated pyrimidine (B1678525) with an organozinc reagent, followed by azidation and subsequent thermal or photochemical cyclization to form the fused heterocyclic system. acs.orgimtm.cz This core structure can then be glycosylated to introduce the deoxyribose or ribose sugar moiety. acs.orgnih.gov Further modifications can be made at various positions of the fused ring system through nucleophilic substitution or cross-coupling reactions. nih.gov
For instance, the synthesis of quinolino-fused 7-deazapurine ribonucleosides has been achieved through a sequence involving Negishi coupling, azidation, and photochemical cyclization, followed by Vorbrüggen glycosylation. imtm.cz Similarly, thieno-fused 7-deazapurine nucleosides have been synthesized and shown to possess fluorescent properties. researchgate.netacs.org These synthetic routes provide access to a diverse range of polycyclic aromatic systems fused to the deazapurine core, expanding the chemical and functional space of these important nucleoside analogs.
Sugar Moiety Modifications
Modifications to the sugar moiety of this compound and related 7-deazapurine nucleosides are a key area of research for developing new antiviral and cytostatic agents. researchgate.net These modifications can significantly impact the biological activity and therapeutic potential of the parent nucleoside.
Common sugar modifications include the introduction of a fluorine atom at the 2'-position, leading to 2'-deoxy-2'-fluoroarabinonucleosides, and the synthesis of arabinonucleosides and 2'-C-methylribonucleosides. researchgate.nettandfonline.com The synthesis of these modified nucleosides often involves the glycosylation of a modified 7-deazapurine base with an appropriately functionalized sugar synthon. nih.govresearchgate.net For example, 2'-deoxy-2'-fluoroarabinonucleosides can be prepared by the glycosylation of a 4,6-dichloropyrimido[4,5-b]indole with an α-bromo-2-fluoroarabinose derivative. nih.gov
Another approach to sugar modification is the interconversion of the stereocenter at the 2'-position, for example, to create arabinonucleosides from ribonucleosides. researchgate.net Additionally, conformationally restricted nucleoside analogs, such as locked nucleic acids (LNA), have been synthesized to control the glycosidic torsion angle and improve duplex stability. researchgate.net Research has shown that while some sugar modifications can lead to potent biological activity, others may result in a decrease or complete loss of the desired effect compared to the parent ribonucleosides. researchgate.net
Nucleobase Protecting Group Strategies for Oligonucleotide Synthesis
The successful incorporation of this compound into oligonucleotides via solid-phase synthesis necessitates the use of appropriate protecting groups for the nucleobase. nih.govffame.org These protecting groups are crucial to prevent unwanted side reactions during the automated synthesis cycles. umich.edu
Several strategies have been explored for the protection of the 7-deazaxanthine moiety. The 2-(4-nitrophenyl)ethyl (NPE) group has been shown to be an effective protecting group. nih.govnih.gov It can be readily removed at the end of the synthesis using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) through a β-elimination mechanism. nih.gov In contrast, the allyl group, while useful for protecting 2'-deoxyxanthosine (B1596513), failed to be removed from this compound using a Palladium(0) catalyst. nih.gov
Solid-Phase Synthesis of Oligonucleotides Incorporating this compound
The incorporation of this compound and its derivatives into oligonucleotides is primarily achieved through automated solid-phase synthesis. nih.govatdbio.com This method allows for the precise, stepwise addition of nucleotide monomers to a growing chain attached to an insoluble support. atdbio.com
To be used in solid-phase synthesis, the modified nucleoside must first be converted into a phosphoramidite (B1245037) building block. tandfonline.comresearchgate.net This involves protecting the exocyclic functional groups on the nucleobase and attaching a dimethoxytrityl (DMTr) group to the 5'-hydroxyl of the sugar and a phosphoramidite moiety to the 3'-hydroxyl. biosynth.comglenresearch.comglenresearch.com
Several phosphoramidites of this compound and its derivatives have been synthesized and successfully used in oligonucleotide synthesis. tandfonline.comnih.govresearchgate.net For the parent nucleoside, a phosphoramidite building block without base protecting groups has been prepared, as well as one carrying two diphenylcarbamoyl (DPC) residues for protection. tandfonline.com The choice of whether to use base protection depends on the specific synthesis chemistry and the desired final product. While this compound can be incorporated without base protection using phosphonate (B1237965) chemistry, the more common phosphoramidite chemistry often benefits from the use of protecting groups to ensure high coupling efficiencies and prevent side reactions. tandfonline.comseela.net
Once the phosphoramidite is prepared, it can be used in a standard DNA synthesizer. The synthesis cycle involves deprotection of the 5'-hydroxyl group of the support-bound nucleotide, coupling with the incoming phosphoramidite, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester linkage. atdbio.com After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified oligonucleotide. atdbio.com This methodology has been used to create oligonucleotides containing single or multiple incorporations of this compound and its halogenated and alkynylated derivatives for various applications in molecular biology and biotechnology. nih.govacs.orgresearchgate.netnih.gov
Phosphoramidite Chemistry and its Application
Phosphoramidite chemistry is the gold standard for the automated solid-phase synthesis of oligonucleotides. The process involves the use of nucleoside phosphoramidites, which are stabilized phosphorus(III) derivatives of nucleosides. For the incorporation of this compound, a corresponding phosphoramidite building block is required.
The general workflow involves several key steps:
Synthesis of the Protected Nucleoside : The this compound nucleoside must be appropriately protected to prevent unwanted side reactions during oligonucleotide synthesis. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection at each synthesis cycle. Protection of the nucleobase itself is also a critical consideration. Research has shown that for 7-deazaxanthine, the 2-(4-nitrophenyl)ethyl group is a suitable protecting group that can be effectively removed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) via a β-elimination mechanism. nih.govresearchgate.net In contrast, the use of an allyl protecting group, which is typically removed with a Palladium(0) catalyst, was found to be unsuccessful for this particular nucleobase. nih.gov
Phosphitylation : The protected nucleoside is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the reactive phosphoramidite monomer at the 3'-hydroxyl position. rsc.orgacs.org
Solid-Phase Synthesis : The resulting this compound phosphoramidite is then used in an automated DNA synthesizer. Each synthesis cycle consists of four main steps:
Detritylation : Removal of the 5'-DMT group from the support-bound nucleotide with a mild acid.
Coupling : The phosphoramidite building block is activated (e.g., with tetrazole) and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain.
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles.
Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution.
This methodology allows for the efficient and site-specific incorporation of this compound into synthetic DNA strands. researchgate.netnih.govresearchgate.net
Table 1: Protecting Groups in Phosphoramidite Synthesis of this compound and Related Analogs
| Compound | Protecting Group | Purpose | Removal Condition | Reference |
|---|---|---|---|---|
| This compound | 2-(4-nitrophenyl)ethyl | Nucleobase protection | DBU (β-elimination) | nih.gov, researchgate.net |
| This compound | Allyl | Nucleobase protection | Failed (Pd(0) catalysis) | nih.gov |
| 7-Deaza-2'-deoxyisoguanosine | Diphenylcarbamoyl (dpc) | 2-oxo group protection | Standard deprotection | researchgate.net, acs.org |
| 7-Deaza-2'-deoxyisoguanosine | Amidine | 6-amino group protection | Standard deprotection | acs.org |
H-Phosphonate Chemistry for this compound Incorporation
An alternative to phosphoramidite chemistry is the H-phosphonate method. This approach utilizes nucleoside H-phosphonates as the monomer units. A key advantage of this method for certain modified nucleosides is that base protection is not always necessary. seela.net It has been reported that this compound can be incorporated into oligonucleotides using H-phosphonate chemistry without any protecting groups on the nucleobase. seela.net
The synthesis cycle using H-phosphonate chemistry involves:
Coupling : The incoming nucleoside H-phosphonate is activated by a coupling agent (e.g., pivaloyl chloride or adamantoyl chloride) and reacts with the 5'-hydroxyl group of the support-bound chain. This forms an internucleosidic H-phosphonate diester linkage.
Capping : Similar to phosphoramidite chemistry, unreacted chains are capped.
Oxidation : A crucial difference is that oxidation is typically performed as a single step at the end of the entire synthesis, after all monomers have been added. The H-phosphonate diester linkages are oxidized to the natural phosphodiester linkages using an iodine-water solution or other oxidizing agents. oup.com
This method provides a more direct route for incorporating this compound, circumventing the need for base protection and deprotection steps that can sometimes lead to side reactions. seela.net The H-phosphonate linkage itself is a stable intermediate that can also be converted to other backbone modifications, such as phosphorothioates. oup.comgenelink.com
Considerations for Multiple Incorporations and Oxidation
The chemical stability of the 7-deazapurine ring system during oligonucleotide synthesis, particularly during the oxidation step, requires careful consideration, especially when multiple units are incorporated into a single oligonucleotide. The standard oxidation solution used in both phosphoramidite and H-phosphonate synthesis is typically aqueous iodine. However, this reagent can be harsh and has been shown to cause degradation of oligonucleotides containing multiple 7-deazapurine residues, such as 7-deaza-2'-deoxyguanosine. cambio.co.uk This degradation can lead to a lower yield of the full-length, desired product.
To address this issue, milder, non-aqueous oxidizing agents have been investigated. A particularly effective alternative is (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). cambio.co.ukcambio.co.uk Studies have demonstrated that using a solution of CSO in acetonitrile for the oxidation step prevents the degradation associated with iodine, even in oligonucleotides with multiple 7-deaza-dG incorporations. cambio.co.uk The use of CSO results in a cleaner synthesis and a higher purity of the final product. While this was specifically demonstrated for 7-deaza-dG, the inherent sensitivity of the 7-deazapurine scaffold makes this a critical consideration for the synthesis of any oligonucleotide rich in this compound as well. The successful synthesis of oligonucleotides containing three consecutive 7-deaza-2'-deoxyisoguanosine residues further underscores that multiple incorporations are feasible with optimized protocols. acs.org
Table 2: Comparison of Oxidation Reagents for 7-Deazapurine-Containing Oligonucleotides
| Oxidizing Agent | Solvent System | Observation with Multiple 7-Deazapurine Incorporations | Reference |
|---|---|---|---|
| Iodine | THF/Water/Pyridine | Substantial degradation of the oligonucleotide | cambio.co.uk |
| (1S)-(+)-(10-Camphorsulfonyl)-oxaziridine (CSO) | Acetonitrile | No evidence of damage; product is virtually identical to control | cambio.co.uk, cambio.co.uk |
Molecular and Cellular Interactions of 7 Deaza 2 Deoxyxanthosine
Base Pairing Properties and Nucleic Acid Structure Modulation
7-Deaza-2'-deoxyxanthosine (dzaX) is a synthetic purine (B94841) analogue of thymidine (B127349) that exhibits unique base-pairing properties, enabling it to modulate the structure of nucleic acids, particularly through the formation of DNA triple helices. nih.govnih.govbiosyn.com
Research has demonstrated that oligonucleotides (ODNs) containing this compound can bind to the major groove of duplex DNA to form a triple helix structure. nih.govoup.com This interaction was notably studied in the context of a 15-base pair poly-purine target within the HER2 promoter. nih.govnih.gov
This compound was identified as a purine analogue of thymidine (T). nih.govnih.gov It mimics thymidine's role in triplet formation by establishing dzaX:A-T triplets. nih.govnih.govoup.com While natural xanthosine (B1684192) is an analogue of thymine (B56734), it is negatively charged at physiological pH, which is not ideal for triplet formation. oup.com The replacement of nitrogen at the N-7 position with a carbon atom in dzaX raises its pKa to 7.3, allowing for effective dzaX:A-T triplet formation at a neutral pH through reverse Hoogsteen hydrogen bonding. oup.com
Oligonucleotides containing 2'-deoxyguanosine (B1662781) (G) and this compound form triple helices that are oriented in an anti-parallel fashion with respect to the poly-purine strand of the target DNA duplex. nih.govnih.govoup.com
Under physiological conditions, including physiological concentrations of K+ and Mg++ at a pH of 7.2, oligonucleotides containing dzaX exhibit a high affinity for their target DNA sequence. nih.govnih.gov In comparative studies, ODNs containing dzaX were able to bind effectively, whereas conventional ODNs containing thymidine (T) instead of dzaX were not able to bind under the same conditions. nih.govnih.govoup.com The substitution of thymidine with dzaX was shown to increase the binding affinity more than 100-fold in the presence of 140 mM KCl. oup.com This enhanced stability suggests that dzaX is particularly effective in promoting triple helix formation in the anti-parallel motif under conditions that mimic the intracellular environment. nih.govnih.gov The substitution of 7-deaza-2'-deoxyguanosine (B613789) for guanosine (B1672433) in control oligonucleotides significantly reduced the ability to form triple helices, highlighting the unique contribution of dzaX to the stability of the structure. nih.govnih.govoup.com
| Oligonucleotide Composition | Salt Conditions | Binding to Target DNA Duplex | Reference |
|---|---|---|---|
| Containing G and dzaX | Physiological K+ and Mg++ (e.g., 140 mM KCl) | High Affinity | nih.gov, nih.gov |
| Containing G and T | Physiological K+ and Mg++ (e.g., 140 mM KCl) | No Binding | nih.gov, nih.gov |
| Containing G and dzaX | Absence of added monovalent salts | High Affinity | nih.gov, nih.gov |
| Containing G and T | Absence of added monovalent salts | High Affinity | nih.gov, nih.gov |
Non-Canonical Base Pairing with Diaminopyrimidine Nucleoside Analogs
Beyond its role in triple helices, this compound can participate in non-canonical base pairing. It has been shown to form a non-standard base pair with 2,4-diaminopyrimidine (B92962) nucleoside analogues. biosyn.comglenresearch.comntsbio.com Further studies into purine-purine base pairing have shown that oligonucleotides containing dzaX can be hybridized with complementary strands that have purine-2,6-diamine or 7-deazapurine-2,6-diamine located opposite the dzaX. nih.gov
Impact on Duplex DNA Stability
Influence of 7-Deazaisoguanine Base Pair Functionalization
While this section focuses on 7-deazaisoguanine, the principles of base pair functionalization at the 7-position are relevant to other 7-deazapurines like this compound. Research on 7-deazaisoguanine (a structural isomer of 7-deazaguanine) provides valuable insights into how modifications at this position affect DNA structure and stability.
Functionalization of the 7-position of 7-deazaisoguanine with various groups, including halogens, clickable side chains, and pyrene (B120774) adducts, has been systematically studied. acs.org When incorporated into DNA duplexes, oligonucleotides with these modified bases demonstrate that the 7-position is a suitable site for introducing chemical diversity without drastically destabilizing the helix. acs.org
Specifically, the introduction of halogen atoms or clickable alkynyl residues at the 7-position of a 7-deazaisoguanine base paired with 5-methylisocytosine (B103120) in an inverse Watson-Crick geometry has only a minor effect on duplex stability. acs.org This indicates that these substituents are well-tolerated within the major groove of the DNA double helix. acs.org
More substantial changes are observed with larger adducts. For example, attaching a pyrene moiety to the 7-position through a flexible linker can lead to either stabilization or destabilization of the duplex, depending on the linker's ability to allow the pyrene to intercalate between base pairs. acs.org This highlights the importance of the linker's chemical nature and length in mediating the interaction of the appended functional group with the DNA duplex.
Furthermore, the construction of hybrid DNA duplexes containing tracts of purine-purine base pairs, such as 7-deazaisoguanine paired with guanine (B1146940), has shown that functionalization at the 7-position is generally well-accommodated. acs.orgresearchgate.net In fact, certain modifications at this position can lead to a significant increase in duplex stability. acs.org This is in contrast to functionalization at the 8-position of isoguanine, which tends to destabilize the DNA duplex. researchgate.net These findings collectively suggest that the 7-position of deazapurines is a prime location for chemical modification to create functionalized DNA structures with tailored properties. researchgate.net
Conformational Analysis of Sugar and Base Moieties
Syn/Anti Conformation Preferences
The orientation of the nucleobase relative to the deoxyribose sugar is described by the glycosidic torsion angle, leading to two primary conformations: syn and anti. In the anti conformation, the bulkier part of the base is pointed away from the sugar, which is the predominant conformation for standard purine nucleosides in B-DNA. In the syn conformation, the bulkier part of the base is positioned over the sugar ring.
For this compound and its derivatives, the preference for syn or anti conformation is influenced by substituents at the C7 position. The non-halogenated this compound (1a) shows a preference for the syn conformation. seela.net However, the introduction of halogen atoms at the C7 position, such as bromine (1b) and iodine (1c), shifts the conformational equilibrium towards the anti conformation. seela.net Specifically, ¹H-NOE difference spectroscopy revealed that while the parent compound has a 33% anti-rotamer population, the 7-bromo and 7-iodo derivatives exhibit anti-rotamer populations of 58% and 55%, respectively. seela.net This indicates that the electronic and steric properties of the C7 substituent play a significant role in determining the conformational preference around the glycosidic bond.
| Compound | C7 Substituent | Preferred Conformation | % Anti-Rotamer Population | Reference |
| This compound (1a) | H | syn | 33% | seela.net |
| 7-bromo-7-deaza-2'-deoxyxanthosine (1b) | Br | anti | 58% | seela.net |
| 7-iodo-7-deaza-2'-deoxyxanthosine (1c) | I | anti | 55% | seela.net |
Sugar Pucker Dynamics
The conformation of the deoxyribose sugar ring, known as sugar pucker, is another crucial structural parameter. The sugar can exist in a dynamic equilibrium between two major conformations: C2'-endo (S-type) and C3'-endo (N-type). In canonical B-DNA, the sugar pucker is predominantly in the C2'-endo conformation.
Studies on 7-halogenated this compound nucleosides have shown that substituents on the base can influence the sugar pucker equilibrium. The non-halogenated this compound (1a) exhibits a population of approximately 76% S-type conformers. seela.net In contrast, the 7-bromo (1b) and 7-iodo (1c) derivatives show a decreased S-conformer population, with 72% and 73% S-type conformers, respectively. seela.net This shift towards the N-type conformation is attributed to the increased electron-withdrawing effect of the halogen substituent at the 7-position. seela.net This phenomenon, where a more electron-withdrawing substituent at C7 biases the sugar pucker equilibrium towards the N-conformation, has also been observed in other series of 7-halogenated 7-deazapurine nucleosides. seela.net
| Compound | C7 Substituent | % S-type Conformer | % N-type Conformer | Reference |
| This compound (1a) | H | ~76% | ~24% | seela.net |
| 7-bromo-7-deaza-2'-deoxyxanthosine (1b) | Br | 72% | 28% | seela.net |
| 7-iodo-7-deaza-2'-deoxyxanthosine (1c) | I | 73% | 27% | seela.net |
Interactions with Nucleic Acid Processing Enzymes
Substrate Recognition by DNA Polymerases and Reverse Transcriptases
The ability of DNA polymerases and reverse transcriptases to recognize and incorporate modified nucleotides is fundamental to various biotechnological applications and to understanding the mechanisms of DNA replication and repair. The replacement of the N7 nitrogen of a purine with a carbon-hydrogen group, as in this compound (c7dX), can significantly affect its interaction with these enzymes. oup.com
Enzymes that interact with DNA, such as polymerases and reverse transcriptases, may utilize a hydrogen bond donating group to interact with hydrogen bond acceptors in the minor groove of the DNA duplex. glenresearch.combiosyn.com The absence of the N7 atom in 7-deazapurines alters the electronic properties and hydrogen bonding potential in the major groove. oup.com
Studies have examined the ability of various DNA polymerases to incorporate nucleotides opposite this compound in a template strand. nih.gov When paired with 2,4-diaminopyrimidine (pyDAD), which forms a non-standard base pair with xanthosine, the efficiency of incorporation varies among different polymerases. nih.gov
HIV-1 reverse transcriptase (RT) was found to incorporate d(pyDAD)TP opposite 2'-deoxyxanthosine (B1596513) (dX) with high efficiency. nih.gov However, the incorporation opposite c7dX was significantly lower. nih.gov This suggests that HIV-1 RT can discriminate between dX and c7dX in the template. oup.com
Similarly, mammalian DNA polymerases α and ε, as well as the Klenow fragment of E. coli DNA polymerase I, failed to incorporate d(pyDAD)TP opposite a c7dX template. nih.gov This strong discrimination against c7dX by these polymerases is perplexing, especially since Klenow fragment and Taq DNA polymerase are known to accept other 7-deaza analogs like 7-deaza-dGTP. oup.com
Several hypotheses have been proposed to explain this discrimination:
Structural Perturbations: The substitution of N7 with a CH group might induce local conformational changes in the base or sugar that are unfavorable for recognition by the polymerase. oup.com
Deprotonation State: The polymerase might preferentially recognize the deprotonated form of dX. Due to its higher pKa, c7dX would be less likely to exist in this deprotonated state. seela.netoup.com
Major Groove Scanning: The DNA polymerase may directly interact with the N7 atom in the major groove, leading to the rejection of c7dX as a foreign template base. oup.com
It is worth noting that 7-deaza-dGTP is a known substrate for many DNA polymerases, including Taq polymerase, and is used in sequencing to resolve compressions in GC-rich regions. roche.comsigmaaldrich.com This indicates that the lack of the N7 atom alone is not always a barrier to polymerase recognition and that the specific context of the base (guanine versus xanthine) and the interacting polymerase are critical factors.
| Polymerase | Substrate/Template Combination | Outcome | Reference |
| HIV-1 Reverse Transcriptase | d(pyDAD)TP incorporation opposite c7dX template | Significantly lower efficiency compared to dX template | nih.gov |
| Mammalian DNA Polymerase α | d(pyDAD)TP incorporation opposite c7dX template | Failed to incorporate | nih.gov |
| Mammalian DNA Polymerase ε | d(pyDAD)TP incorporation opposite c7dX template | Failed to incorporate | nih.gov |
| Klenow Fragment (E. coli Pol I) | d(pyDAD)TP incorporation opposite c7dX template | Failed to incorporate | nih.gov |
| Taq DNA Polymerase | 7-deaza-dGTP | Accepted as substrate | oup.comroche.com |
| Klenow Fragment (E. coli Pol I) | 7-deaza-dGTP | Accepted as substrate | oup.com |
Role of Minor Groove Interactions
Standard purine nucleobases feature unshared electron pairs on the N3 nitrogen that project into the minor groove of a DNA duplex, acting as hydrogen bond acceptors. biosyn.comcambio.co.ukglenresearch.com A variety of enzymes that interact with DNA, such as polymerases and restriction enzymes, may use a hydrogen bond donating group to make contact with this acceptor site in the minor groove as part of their recognition or catalytic mechanism. biosyn.comcambio.co.ukglenresearch.combiosyn.com In this compound, the nitrogen atom at position 7 of the purine ring is substituted with a carbon atom, a modification that primarily alters the electronic properties of the major groove. seela.net However, the study of 7-deaza purines is critical for dissecting the specific atomic requirements for molecular recognition at both the major and minor grooves. biosyn.comglenresearch.com By strategically replacing specific nitrogen atoms, researchers can probe the importance of individual hydrogen bonds for the binding and function of DNA-interacting proteins. glenresearch.combiosyn.com
Preferential Readout Patterns of Modified RNA
The substitution of canonical nucleosides with 7-deaza analogs in RNA is a powerful technique for probing nucleic acid structure. nih.gov This approach is particularly effective in identifying non-canonical structures like G-quadruplexes (G4s). nih.gov The formation of G4s relies on Hoogsteen base pairing, which requires the N7 atom of guanine as a hydrogen bond acceptor. nih.gov By synthesizing RNA where guanine is completely replaced by 7-deazaguanine (B613801), the formation of G4 structures is selectively inhibited, while standard Watson-Crick base pairing that forms duplex regions remains largely unaffected. nih.gov
Researchers can then compare the structural "readout" from enzymatic or chemical footprinting assays on both the native and the 7-deaza-G-substituted RNA. nih.gov Regions that show significant differences in cleavage patterns between the two transcripts are indicative of G4 formation in the native RNA molecule. nih.gov This differential result provides a clear method for confirming the presence and location of G-quadruplexes within long, functional RNA molecules under various conditions. nih.gov
Inhibition and Incorporation by Telomerase
The triphosphate forms of 7-deaza-2'-deoxypurine nucleosides have been demonstrated to be effective inhibitors of human telomerase, an enzyme critical for the maintenance of chromosome ends in cancer cells. nih.govkau.edu.sa Laboratory studies have quantified this inhibition, showing that 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) inhibit telomerase with moderate potency. nih.gov Beyond simple inhibition, these nucleotide analogs are also recognized as substrates by telomerase and are actively incorporated into the growing telomeric DNA chain. nih.govnih.gov
Table 1: Telomerase Inhibition by 7-Deaza-2'-deoxypurine Analogs This table displays the half-maximal inhibitory concentration (IC50) values for several 7-deaza-purine analogs against human telomerase.
| Compound | IC50 Value | Source(s) |
|---|---|---|
| 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | 11 µM | nih.govmedchemexpress.com |
| 7-deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | 8 µM | nih.gov |
Effects on Telomeric DNA Synthesis and Ladder Shortening
The incorporation of 7-deaza-dATP or 7-deaza-dGTP into telomeres has a direct and observable impact on DNA synthesis by telomerase. nih.gov This incorporation results in the premature shortening of the telomeric DNA ladder typically observed in telomerase activity assays. nih.gov This effect indicates that once the modified nucleotide is added to the DNA strand, it hinders the enzyme's ability to continue its processive synthesis of the characteristic hexameric TTAGGG repeats. nih.gov In studies using highly potent analogs like 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP), telomerase becomes nonprocessive, synthesizing only a few bases before dissociation, which demonstrates a distinct chain-terminating effect. nih.gov
Analysis of Pause Sites and Mechanism of Inhibition
The inhibitory mechanism is therefore understood to be a combination of two effects: the compounds act as competitive inhibitors that compete with natural dNTPs for the active site, and they function as chain terminators upon incorporation. nih.gov This incorporation event appears to disrupt the translocation step of the enzyme, leading to premature dissociation and the observed shortening of the telomere products. nih.govnih.gov
Resistance to Glycosidic Bond Hydrolysis (Depurination)
A key chemical feature of this compound is its pronounced resistance to depurination, the hydrolytic cleavage of the β-N-glycosidic bond that links the nucleobase to the sugar. seela.netwikipedia.org Depurination is a common form of DNA damage for natural purines. wikipedia.org The stability of the 7-deaza analog stems from the replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom. seela.net This substitution alters the electronic character of the ring and prevents the N7-protonation step that is known to facilitate acid-catalyzed hydrolysis of the glycosidic bond in canonical purines. seela.netnih.gov
Comparative Stability to Natural Xanthosine Derivatives
The stability of this compound is particularly noteworthy when compared to its natural analog, 2'-deoxyxanthosine (dX). seela.net The natural compound, dX, is known to be highly unstable, and its glycosylic bond can hydrolyze spontaneously under normal physiological conditions. seela.net Quantitative analysis has shown that while dX incorporated into double-stranded DNA at neutral pH has a half-life of about 2.4 years, its stability plummets in other contexts, such as in single-stranded DNA at acidic pH, where the half-life can be mere hours. researchgate.net In contrast, this compound is described as being resistant to this degradation pathway, making it a far more durable molecule for use in synthesizing modified oligonucleotides for research and diagnostic applications. seela.net
Table 2: Comparative Stability of 2'-Deoxyxanthosine (dX) vs. This compound This table compares the chemical stability, measured by the half-life (t1/2) of the glycosidic bond, of the natural nucleoside 2'-deoxyxanthosine under various conditions with the qualitative stability of its 7-deaza counterpart.
| Compound | Condition | Half-life (t1/2) | Source(s) |
|---|---|---|---|
| 2'-Deoxyxanthosine (dX) | Double-stranded DNA (pH 7, 37°C) | ~2.4 years | researchgate.net |
| 2'-Deoxyxanthosine (dX) | Single-stranded DNA (pH 7, 37°C) | ~17,700 hours (~2.0 years) | researchgate.net |
| 2'-Deoxyxanthosine (dX) | Single-stranded DNA (pH 2, 37°C) | 7.7 hours | researchgate.net |
| 2'-Deoxyxanthosine (dX) | Free deoxynucleoside (pH 2) | 3.7 minutes | researchgate.net |
Biochemical Mechanisms of Action and Biological Relevance Mechanistic Studies
Intracellular Activation and Metabolism
For any nucleoside analogue to exert a biological effect, it must first be taken up by the cell and converted into its active triphosphate form.
Phosphorylation Pathways in Cellular Contexts
The intracellular activation of 7-Deaza-2'-deoxyxanthosine is presumed to follow the established phosphorylation cascade for nucleosides. This process is initiated by the addition of a phosphate (B84403) group to the 5'-hydroxyl position of the deoxyribose sugar, a reaction catalyzed by a class of enzymes known as nucleoside kinases.
While the specific kinases responsible for phosphorylating this compound have not been definitively identified, studies on analogous 7-deazapurine nucleosides provide valuable insights. For instance, adenosine (B11128) kinase has been shown to phosphorylate tricyclic 7-deazapurine nucleosides. nih.gov Furthermore, the cytostatic activity of 7-(2-thienyl)-7-deazaadenosine in cancer cells is dependent on its phosphorylation, a process that is less efficient in normal fibroblasts, suggesting a potential mechanism for selective toxicity. aacrjournals.org It is hypothesized that deoxycytidine kinase or other cellular kinases are responsible for the initial phosphorylation of this compound to its 5'-monophosphate, which is subsequently converted to the di- and triphosphate forms by other cellular kinases. The natural counterpart, 2'-deoxyxanthosine (B1596513) 5'-triphosphate (dXTP), is known to be a substrate for some DNA polymerases. frontierspartnerships.org
Incorporation into Nucleic Acids (DNA/RNA)
The active form of this compound, its 5'-triphosphate (7-deaza-dXT P), is a potential substrate for DNA and RNA polymerases. Its incorporation into nascent nucleic acid chains is a critical step for many of its proposed biological activities.
The replacement of the N7 atom with a CH group in 7-deazapurines alters the hydrogen bonding potential in the major groove of DNA but does not prevent Watson-Crick base pairing. biosyn.comcambio.co.uk Studies have shown that the triphosphates of related 7-deazapurine nucleosides, such as 7-deaza-dGTP and 7-deaza-dATP, can be incorporated into DNA by enzymes like human telomerase. nih.gov Similarly, 7-hetaryl-7-deazaadenosine triphosphate is incorporated into both DNA and RNA. aacrjournals.org However, the efficiency of incorporation of 7-deaza-dXTP by various cellular and viral polymerases is an area that requires further investigation. One study noted that some DNA polymerases, including the Klenow fragment and mammalian polymerases α and ε, were unable to efficiently incorporate a nucleotide opposite a this compound already present in a DNA template. nih.gov
Mechanistic Basis of Antineoplastic Activities
The potential of this compound as an anticancer agent is predicated on its ability to selectively disrupt processes vital for tumor cell growth and survival.
Induction of DNA Damage and Apoptosis
A key mechanism by which nucleoside analogues exert their anticancer effects is through the induction of DNA damage, which can subsequently trigger programmed cell death, or apoptosis. The incorporation of a modified nucleotide like this compound into the genomic DNA of cancer cells can lead to replication stress and the formation of DNA lesions.
Research on related compounds supports this hypothesis. For example, certain pyrido-fused 7-deazapurine ribonucleosides have been shown to cause DNA double-strand breaks and induce apoptosis. scilit.com Furthermore, the cytotoxic compound 7-(2-thienyl)-7-deazaadenosine has been observed to activate DNA damage pathways. aacrjournals.org The presence of the 7-deaza-xanthine base within the DNA helix could be recognized by DNA repair enzymes, leading to futile repair cycles and the accumulation of DNA strand breaks, ultimately culminating in apoptotic cell death.
Inhibition of Proteosynthesis through RNA Incorporation
In addition to its effects on DNA, the incorporation of 7-deazapurine analogues into RNA can also contribute to their cytotoxic effects. If this compound's triphosphate form is recognized by RNA polymerases, its subsequent incorporation into messenger RNA (mRNA) or other RNA species could interfere with protein synthesis.
Studies on 7-hetaryl-7-deazaadenosines have demonstrated that their incorporation into RNA leads to an inhibition of protein synthesis. aacrjournals.orgnih.gov This could occur through several mechanisms, including the stalling of ribosomes on the modified mRNA template or the production of non-functional, truncated proteins. The extent to which this compound is incorporated into RNA and its impact on proteosynthesis are important areas for future research to fully elucidate its antineoplastic potential.
Mechanistic Basis of Antiviral Activities**
The unique structural features of 7-deazapurine nucleosides also make them attractive candidates for the development of antiviral agents. Their mechanism of action in this context typically involves the inhibition of viral replication.
The antiviral activity of many nucleoside analogues is dependent on their selective phosphorylation by viral kinases or their preferential incorporation by viral polymerases over host cell polymerases. A significant body of research has demonstrated the antiviral potential of various 7-deazapurine nucleosides. For instance, 7-deaza-2'-C-methyladenosine has shown efficacy against West Nile Virus. nih.govwikipedia.org Other 7-substituted 7-deazaadenine ribonucleosides have demonstrated activity against a range of RNA viruses, including Dengue, Zika, and SARS-CoV-2. researchgate.netnih.gov The primary mechanism for these compounds is often the inhibition of the viral RNA-dependent RNA polymerase, either through direct competition with natural nucleotides or by acting as a chain terminator once incorporated into the growing viral RNA strand. researchgate.netnih.gov While a 2004 study mentioned that the antiviral activity of halogenated derivatives of this compound was to be tested, specific findings on the antiviral properties of this compound itself are not yet reported in the literature. seela.net
Specificity against RNA Viruses (e.g., HCV, Dengue)
The 7-deazapurine scaffold is a cornerstone in the development of antiviral nucleoside analogues. nih.gov While direct antiviral data for this compound is not extensively documented in the reviewed literature, the activity of structurally related 7-deazapurine nucleosides provides significant insight into the potential mechanisms. A prominent example is 7-deaza-2'-C-methyladenosine (also known as MK-608 or 7DMA), an adenosine analog that has demonstrated potent activity against a range of RNA viruses, including Hepatitis C Virus (HCV), Dengue virus, West Nile Virus (WNV), and Zika virus. nih.govnih.gov
The primary mechanism of action for these 7-deazapurine analogues is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of RNA viruses. nih.govuochb.cz These nucleoside analogues are taken up by host cells and are subsequently phosphorylated to their active triphosphate form. nih.gov This active form then acts as a substrate for the viral RdRp and is incorporated into the growing viral RNA chain, leading to premature chain termination and halting viral replication. nih.gov
Studies on 7-deazaadenine ribonucleosides have shown that their triphosphates inhibit viral RdRps at micromolar concentrations by being incorporated into the RNA chain and stopping further extension. nih.gov For instance, 7-deaza-2'-C-methyladenosine has shown potent inhibitory effects against HCV NS5B polymerase. emory.edu In in vivo studies, this compound significantly protected mice from lethal WNV infection, demonstrating the therapeutic potential of the 7-deazapurine core structure. nih.gov The antiviral efficacy of 7-deaza-2'-C-methyladenosine against different strains of West Nile Virus is detailed in the table below.
| Compound | Virus Strain | Cell Line | EC50 (µM) |
| 7-deaza-2'-C-methyladenosine (7DMA) | WNV Eg-101 | PS | 0.33 ± 0.08 |
| 7-deaza-2'-C-methyladenosine (7DMA) | WNV 13-104 | PS | 0.15 ± 0.05 |
| EC50 (50% effective concentration) values indicate the concentration of the compound required to inhibit viral replication by 50%. Data sourced from in vitro antiviral screens. nih.gov |
Targeted Mutagenesis and Gene Manipulation Studies
Oligonucleotide-Directed Targeted Mutagenesis in Mammalian Cells
This compound, often referred to as 7-deazaxanthine (c7X) in this context, has proven to be a valuable tool in oligonucleotide-directed mutagenesis, particularly in mammalian cells. nih.govnih.gov This technique utilizes short, synthetic DNA strands (oligonucleotides) to introduce specific mutations into a target DNA sequence. The incorporation of 7-deazaxanthine into these oligonucleotides enhances their ability to induce mutations at selected sites. nih.govnih.govoup.com
A key application involves the use of triple helix-forming oligonucleotides (TFOs). These TFOs bind to the major groove of duplex DNA at specific polypurine/polypyrimidine sequences, creating a triple helix structure. nih.govoup.com However, the formation of these triplexes by purine-rich oligonucleotides is often inhibited by physiological concentrations of potassium ions. nih.govnih.gov The substitution of thymidine (B127349) with 7-deazaxanthine in these TFOs overcomes this inhibition, leading to the formation of stable triplexes even in the presence of potassium. nih.govnih.gov
In experimental setups, these 7-deazaxanthine-containing TFOs are often conjugated to a photoreactive agent like psoralen. nih.govoup.com Upon delivery into mammalian cells, the TFO binds to its target sequence within a shuttle vector or a chromosomal gene. nih.govimrpress.com Subsequent exposure to UV light activates the psoralen, causing it to form covalent cross-links with the DNA at the targeted site. nih.gov This targeted DNA damage is then recognized and processed by the cell's repair machinery, which can lead to the introduction of mutations. Studies have shown that TFOs containing 7-deazaxanthine are significantly more effective at this process, yielding a 4- to 5-fold higher frequency of targeted mutagenesis in mammalian cells compared to their unmodified counterparts. nih.govnih.govoup.com
| Oligonucleotide Type | Mutation Frequency | Fold Increase over Background |
| Standard TFO | ~0.2% - 0.5% | ~10-25 |
| c7X-containing TFO | ~1.0% - 2.1% | ~50-100 |
| Mutation frequencies are approximate and depend on experimental conditions. The data illustrates the enhanced mutagenic potential of TFOs containing 7-deazaxanthine (c7X). nih.govimrpress.com |
Role in Deamination-Induced Mutagenesis
The deamination of nucleobases is a form of spontaneous DNA damage that can lead to mutations if not repaired. asm.org The deamination of guanine (B1146940) results in the formation of xanthine (B1682287), a mutagenic base. pnas.orgnih.govias.ac.in The resulting 2'-deoxyxanthosine (dX) in the DNA sequence can cause mispairing during DNA replication. genelink.com While xanthine preferentially pairs with cytosine, it can also mispair with thymine (B56734), leading to G-to-A transition mutations. genelink.com
Studies on the stability of 2'-deoxyxanthosine have shown that it is a relatively stable lesion in DNA under physiological conditions, which increases its potential to be present during DNA replication and induce mutations. acs.org At a neutral pH, 2'-deoxyxanthosine is only slightly less stable than guanine to depurination. acs.orgresearchgate.net
| Condition | Rate Constant (k) for Depurination of X | Rate Constant (k) for Depurination of G | Ratio (kX/kG) |
| pH 7.0 | 3.3 x 10⁻⁹ s⁻¹ | 2.8 x 10⁻⁹ s⁻¹ | 1.19 |
| pH 4.0 | 4.4 x 10⁻⁶ s⁻¹ | 3.2 x 10⁻⁷ s⁻¹ | 13.8 |
| This data shows the relative stability of 2'-deoxyxanthosine (X) compared to guanine (G) in an oligonucleotide at different pH values. acs.org |
While direct studies on the role of this compound in deamination-induced mutagenesis are limited, its structural properties suggest it would also be a significant factor. The replacement of the N7 atom of the purine (B94841) ring with a carbon atom alters the electronic properties and the hydrogen-bonding capabilities of the base. nih.gov This modification would likely influence its interaction with DNA polymerases and repair enzymes, potentially altering the frequency and type of mutations that arise from guanine deamination.
Expanding the Genetic Code: Non-Canonical Base Pairs and DNA Constructs
This compound plays a crucial role in the field of synthetic biology, particularly in efforts to expand the genetic alphabet beyond the natural A-T and G-C pairs. nih.govnih.gov This involves the design and synthesis of novel DNA constructs with non-canonical base pairs. acs.orgnih.gov
This compound has been identified as a purine analogue of thymidine and can form a stable dzaX:A-T triplet in a triple helix structure. nih.govoup.com More significantly, it can participate in the formation of purine-purine base pairs, which represent an alternative recognition system to the natural purine-pyrimidine pairing. nih.govacs.orgacs.org For instance, oligonucleotides containing this compound have been synthesized to form base pairs with other purine analogues, such as purine-2,6-diamine and 7-deazapurine-2,6-diamine. nih.gov
The stability of these novel DNA constructs is a key area of investigation. nih.gov The duplex stability of DNA containing 7-deazaxanthine can be dependent on pH because the deazaxanthine nucleoside can exist in an anionic form at neutral pH. nih.govresearchgate.net Functionalization of this compound at the 7-position with various side chains has been explored to modulate the properties of these synthetic DNA molecules. nih.gov These modifications can influence the stability of the duplex and provide handles for further chemical modifications. acs.org
| This compound paired with: | Type of Base Pairing | Significance |
| Adenine (in a triplex) | dzaX:A-T triplet | Formation of stable anti-parallel triple helices. nih.govoup.com |
| Purine-2,6-diamine | Purine-Purine base pair | Expansion of the genetic alphabet. nih.gov |
| 7-Deazapurine-2,6-diamine | Purine-Purine base pair | Creation of novel DNA constructs with altered stability. nih.govresearchgate.net |
| This table summarizes the role of this compound in forming non-canonical base pairs. |
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopy is a fundamental tool for probing the structure of nucleosides and oligonucleotides. Techniques such as NMR, CD, and UV-Vis spectroscopy offer complementary information on the local and global structural features of DNA containing 7-Deaza-2'-deoxyxanthosine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR are used to confirm its synthesis and purity. oup.comseela.net The chemical shifts of the protons and carbons in the molecule provide a fingerprint that can be compared to known standards. oup.com For instance, the ¹³C-NMR signal for the C(7) carbon of this compound appears at 103.11 ppm. seela.net When this position is substituted, for example with bromine or iodine, this signal shifts upfield significantly, to 91.19 ppm for the 7-bromo derivative and 56.25 ppm for the 7-iodo derivative, confirming the site of halogenation. seela.net
Table 1: Selected ¹³C NMR Chemical Shifts (δ) for this compound and its 7-Halogenated Derivatives
| Compound | C(7) Chemical Shift (ppm) |
| This compound | 103.11 |
| 7-Bromo-7-deaza-2'-deoxyxanthosine | 91.19 |
| 7-Iodo-7-deaza-2'-deoxyxanthosine | 56.25 |
Data sourced from Helvetica Chimica Acta, Vol. 87 (2004). seela.net
Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. The characteristic CD spectra of different DNA forms (e.g., B-DNA, A-DNA, Z-DNA, and triplexes) allow for the monitoring of conformational changes upon the introduction of modified nucleosides. univr.it The incorporation of 7-deazapurine analogs into oligonucleotides can lead to significant alterations in the CD spectrum, indicating changes in the global helical structure. nih.govacs.orgresearchgate.net
UV-Vis spectroscopy is routinely used to determine the concentration of nucleosides and oligonucleotides and to study their photophysical properties. The chromophoric nature of the purine (B94841) and pyrimidine (B1678525) bases allows for the measurement of their absorption of ultraviolet light. The UV spectrum of this compound in a neutral buffer (0.1 M sodium phosphate (B84403), pH 7.0) shows three distinct absorption maxima. seela.net
Functionalization of the 7-position of the 7-deazaxanthine ring system affects its electronic properties, leading to shifts in the absorption spectrum. For example, the introduction of halogen atoms at the C7 position results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. seela.net This is indicative of the electronic influence of the substituent on the purine ring system.
Table 2: UV-Vis Absorption Maxima (λmax) for this compound and its 7-Halogenated Derivatives
| Compound | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) |
| This compound | 215 | 250 | 282 |
| 7-Bromo-7-deaza-2'-deoxyxanthosine | 222 | 256 | 285 |
| 7-Iodo-7-deaza-2'-deoxyxanthosine | 225 | 259 | 285 |
Data measured in 0.1 M sodium phosphate buffer (pH 7.0). Sourced from Helvetica Chimica Acta, Vol. 87 (2004). seela.net
Biophysical Methods for Hybridization and Stability Assessment
Biophysical methods are essential for quantifying the stability of nucleic acid structures and for demonstrating the specific interactions that are facilitated by modified nucleosides like this compound.
Thermal denaturation, or melting temperature (Tm) analysis, is a fundamental technique for assessing the stability of DNA duplexes and triplexes. The Tm is the temperature at which half of the double-stranded or triple-stranded DNA has dissociated into single strands. biorxiv.org The incorporation of this compound into oligonucleotides has been shown to have a significant impact on the thermal stability of the resulting structures.
In the context of triple helices, this compound has been identified as a purine analog of thymidine (B127349). nih.gov Oligonucleotides containing this modification have demonstrated a high affinity for their target DNA sequences, particularly in the formation of anti-parallel triple helices. nih.gov Comparative studies have shown that under physiological conditions, oligonucleotides containing 2'-deoxyguanosine (B1662781) and this compound can form stable triple helices where oligonucleotides containing guanine (B1146940) and thymine (B56734) fail to bind. nih.gov This suggests that the incorporation of this compound uniquely enhances triple helix formation. nih.gov The stability of base pairs involving 7-deazaxanthine derivatives is pH-dependent due to the pKa of the nucleoside. researchgate.net
Studies on related 7-deaza purine analogs, such as those with C-7 propyne (B1212725) modifications, have also shown increased thermal stability when hybridized to RNA, further highlighting the potential of modifications at this position to enhance binding affinity. oup.comnih.gov
Footprinting analysis is a powerful technique used to identify the specific binding site of a molecule, such as a triplex-forming oligonucleotide (TFO), on a larger DNA fragment. upenn.edu This method has been instrumental in demonstrating the sequence-specific binding of oligonucleotides containing this compound to form a triple helix.
In a key study, DNase I footprinting was used to examine the formation of a triple helix by an oligonucleotide containing this compound on a 15 base pair polypurine target in the HER2 promoter. nih.gov The results showed that the oligonucleotide containing this compound (dzaX) formed dzaX:A-T triplets and bound with high affinity to the target sequence in an anti-parallel orientation. nih.gov This binding was observed under physiological concentrations of potassium and magnesium ions at a neutral pH of 7.2. nih.gov In contrast, a control oligonucleotide with thymine instead of this compound did not show binding under these conditions, underscoring the unique ability of the modified nucleoside to promote stable triple helix formation. nih.gov
Enzymatic and Biochemical Assays for Functional Characterization
The functional role and interaction of modified nucleosides like this compound with various enzymes are critical areas of research. Enzymatic and biochemical assays provide the means to characterize these interactions at a molecular level, revealing how the structural alteration—the replacement of nitrogen at position 7 with a carbon—influences key biological processes such as DNA replication and transcription.
Primer Extension and PCR-Based Sequencing Analysis
The substitution of dGTP with its analogue, 7-deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP), is a well-established technique to improve the efficiency of Polymerase Chain Reaction (PCR) and dideoxy-chain termination sequencing, particularly for DNA templates with high guanine-cytosine (GC) content. roche.comnih.gov GC-rich sequences are prone to forming stable secondary structures that can cause DNA polymerase to stall, leading to premature termination of the reaction. nih.govresearchgate.net The absence of the N7 nitrogen in the purine ring of 7-deazaguanine (B613801) reduces the stability of Hoogsteen base pairing, thereby minimizing the formation of these secondary structures and allowing for improved polymerase processivity. nih.govnih.govtrilinkbiotech.com This results in the generation of full-length PCR products and clearer sequencing data with fewer artifacts. nih.govnih.gov
While the utility of 7-deaza-dGTP is well-documented, research has also explored the behavior of this compound (c7dX) within a DNA template during primer extension assays. A key study investigated the ability of various DNA polymerases to incorporate the complementary nucleotide, 2,4-diaminopyrimidine (B92962) triphosphate (d(pyDAD)TP), opposite a c7dX in the template strand. nih.gov The results revealed a significant differential in polymerase recognition and efficiency.
Notably, HIV-1 reverse transcriptase (RT) was able to incorporate the complementary nucleotide opposite c7dX, although with a markedly lower efficiency compared to its incorporation opposite the canonical 2'-deoxyxanthosine (B1596513) (dX). nih.gov In stark contrast, other major DNA polymerases, including the Klenow fragment of E. coli DNA polymerase I and mammalian DNA polymerases α and ε, failed to incorporate the nucleotide opposite the 7-deaza analogue. nih.gov This suggests that the structural modification in the major groove, where the N7 atom is replaced by a CH group, significantly hinders the catalytic activity of these specific polymerases. nih.govcambio.co.ukbiosyn.com
Table 1: Polymerase Efficiency in Incorporating d(pyDAD)TP Opposite this compound (c7dX)
| DNA Polymerase | Source Organism/Virus | Incorporation Opposite c7dX in Template | Finding |
|---|---|---|---|
| Klenow Fragment | Escherichia coli | Failed to incorporate nih.gov | The modification prevents recognition/incorporation by this bacterial polymerase fragment. nih.gov |
| DNA Polymerase α | Calf Thymus (Mammalian) | Failed to incorporate nih.gov | The primary mammalian replicative polymerase does not recognize the modified template. nih.gov |
| DNA Polymerase ε | Calf Thymus (Mammalian) | Failed to incorporate nih.gov | Another key mammalian replicative and repair polymerase is blocked by the modification. nih.gov |
| Reverse Transcriptase (RT) | HIV-1 | Successful, but with significantly lower efficiency compared to unmodified dX nih.gov | The viral polymerase can bypass the lesion, but the process is inefficient. nih.gov |
These findings highlight the critical role of the N7 atom in the purine ring for the proper functioning of many DNA polymerases and demonstrate that its replacement in this compound creates a significant obstacle for DNA replication by several key enzymes.
Cell-Free Biochemical Assays for Enzyme Inhibition
Cell-free biochemical assays are indispensable for determining the direct inhibitory effects of nucleotide analogues on specific enzymes, independent of cellular uptake or metabolic conversion. While extensive research on this compound as an enzyme inhibitor is limited, it has been reported to act as a competitive inhibitor of RNA synthesis. biosynth.com
To illustrate the potential of the 7-deazapurine scaffold in enzyme inhibition, studies on related analogues are highly informative. Cell-free assays have demonstrated that the triphosphate forms of 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) and 7-deaza-2'-deoxyadenosine (7-deaza-dATP) are potent inhibitors of human telomerase. nih.gov Telomerase is a reverse transcriptase that is crucial for maintaining telomere length in immortalized cells, making it a significant target in cancer research. nih.gov
In these assays, the inhibitory potential is quantified by the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Research has shown that both 7-deaza-dGTP and 7-deaza-dATP inhibit telomerase activity at micromolar concentrations. nih.govmedchemexpress.com Further investigation revealed that these analogues not only inhibit the enzyme but can also be incorporated into the telomeric DNA, leading to premature termination of the growing DNA chain. nih.gov A derivative, 6-thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP), was found to be an exceptionally potent inhibitor of human telomerase, with an IC50 value in the nanomolar range. nih.gov
Table 2: Inhibition of Human Telomerase by Related 7-Deazapurine Nucleoside Triphosphates
| Compound | Target Enzyme | Assay Type | IC50 Value |
|---|---|---|---|
| 7-Deaza-2'-deoxyguanosine-5'-triphosphate (7-deaza-dGTP) | Human Telomerase | Cell-Free Biochemical Assay | 11 µM nih.govmedchemexpress.com |
| 7-Deaza-2'-deoxyadenosine-5'-triphosphate (7-deaza-dATP) | Human Telomerase | Cell-Free Biochemical Assay | 8 µM nih.gov |
| 6-Thio-7-deaza-2'-deoxyguanosine 5'-triphosphate (TDG-TP) | Human Telomerase | Cell-Free Biochemical Assay | 60 nM nih.gov |
These findings underscore the principle that modifications to the purine base, such as the 7-deaza substitution, can be a powerful strategy for designing potent and specific enzyme inhibitors. While these specific data pertain to the guanosine (B1672433) and adenosine (B11128) analogues, they establish a clear precedent for the use of cell-free biochemical assays to characterize the inhibitory potential of compounds like this compound against various enzymatic targets.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Novel 7-Deaza-2'-deoxyxanthosine Analogs with Enhanced Specificity
A primary focus of future research will be the rational design and synthesis of novel analogs of this compound with improved biological specificity and efficacy. The C7 position of the 7-deazapurine scaffold is a key site for modification, as substituents at this position can modulate the molecule's interaction with biological targets. nih.gov
Recent synthetic strategies have enabled the creation of a diverse library of 7-deazapurine nucleosides. For instance, new approaches for synthesizing polycyclic heterofused 7-deazapurine nucleosides have been developed, which have shown promising cytotoxic activity. nih.gov Similarly, the synthesis of quinolino-fused and pyrazolo-fused 7-deazapurine ribonucleosides has been achieved through methods like Negishi cross-coupling and Vorbrüggen glycosylation. acs.orgacs.org These synthetic advancements provide a platform for creating a wide array of this compound analogs.
Future design strategies will likely involve the introduction of various functional groups at the C7 position to enhance target binding and specificity. For example, the incorporation of hetaryl groups has been shown to yield potent cytostatic effects. nih.gov The synthesis of analogs with modifications to the sugar moiety, such as 2'-C-methylribo- or 2'-C-methyl-2'-fluororibonucleosides, has also been a successful strategy for developing antiviral agents. nih.gov By combining these approaches, researchers can aim to develop next-generation this compound analogs with tailored therapeutic profiles.
Table 1: Synthetic Approaches for 7-Deazapurine Nucleoside Analogs
| Synthetic Method | Key Features | Resulting Analogs |
|---|---|---|
| C–H functionalization and Negishi cross-coupling | Synthesis of polycyclic heterofused systems. nih.gov | Polycyclic thieno-fused 7-deazapurine nucleosides. nih.gov |
| Negishi cross-coupling and cyclization | Formation of quinolino-fused heterocycles. acs.org | Quinolino-fused 7-deazapurine ribonucleosides. acs.org |
| Vorbrüggen glycosylation | Stereoselective synthesis of β-anomeric nucleosides. acs.orgacs.org | Pyrazolo-fused 7-deazapurine ribonucleosides. acs.org |
Exploration of Alternative Biological Targets and Pathways
While the cytostatic and antiviral activities of 7-deazapurine nucleosides are well-documented, the full spectrum of their biological targets and affected pathways remains an active area of investigation. nih.gov The mechanism of action for some cytostatic 7-deazapurine nucleosides, such as 6-hetaryl-7-deazapurine and thieno-fused deazapurine ribonucleosides, is not yet fully understood. nih.gov
Future research will aim to identify and validate new molecular targets for this compound and its analogs. This could involve high-throughput screening against panels of kinases, polymerases, and other enzymes involved in nucleic acid metabolism and cell signaling. nih.gov For instance, many 7-deazaadenosine derivatives are known to be potent inhibitors of adenosine (B11128) kinases. nih.gov Investigating whether this compound analogs can target similar or different kinases could reveal new therapeutic opportunities.
Furthermore, exploring the impact of these compounds on cellular pathways beyond DNA and RNA synthesis is crucial. Purine (B94841) nucleosides and nucleotides are involved in a multitude of cellular processes, including de novo synthesis of nucleic acid components, protein synthesis, and cell signaling. imtm.cz Targeting these alternative pathways with novel this compound analogs could lead to the development of cytotoxic agents with novel mechanisms of action, potentially overcoming resistance to existing cancer therapies. imtm.cz The development of compounds that exhibit broad-spectrum activity or can be used in combination therapies is another promising avenue to reduce the likelihood of resistance. mdpi.com
Development of this compound-Based Fluorescent Probes for Nucleic Acid Studies
The intrinsic fluorescence of natural DNA bases is very low, which has driven the search for fluorescent nucleoside analogs for probing nucleic acid structure and dynamics. glenresearch.com 7-Deazapurine nucleosides, including derivatives of this compound, are excellent candidates for the development of such probes. acs.orgcancer.gov The ability to attach fluorophores at the C7 position, which is situated in the major groove of the DNA double helix, allows for the creation of probes that are sensitive to their local environment without significantly disrupting the DNA structure. nih.gov
Future research will focus on designing and synthesizing this compound-based fluorescent probes with enhanced photophysical properties, such as high quantum yields, large Stokes shifts, and sensitivity to changes in the microenvironment. glenresearch.com These probes can be incorporated into oligonucleotides using standard phosphoramidite (B1245037) chemistry and used in a variety of applications, including:
Monitoring DNA-protein interactions: Changes in the fluorescence of a probe upon protein binding can provide insights into the mechanism of interaction. cancer.gov
Studying nucleic acid conformation and dynamics: The fluorescence of these probes is often sensitive to base stacking and pairing, allowing for the real-time monitoring of conformational changes. cancer.gov
DNA sequencing: Fluorescently labeled 7-deazapurine 2'-deoxynucleoside triphosphates have been developed for use in DNA sequencing applications. nih.gov
The development of a diverse palette of this compound-based fluorescent probes with different spectral properties will expand the toolkit available to researchers for studying the intricate world of nucleic acids. cancer.gov
Further Elucidation of Mechanism of Action for Cytostatic and Antiviral Activity
A deeper understanding of the molecular mechanisms underlying the cytostatic and antiviral effects of this compound and its analogs is essential for their further development as therapeutic agents. For some of the most promising cytostatic 7-hetaryl-7-deazaadenosines, it is known that they are activated in cancer cells through phosphorylation and are subsequently incorporated into both RNA, leading to the inhibition of protein synthesis, and DNA, causing DNA damage. nih.gov
Future studies should aim to dissect these mechanisms in greater detail. This could involve identifying the specific kinases responsible for the phosphorylation of this compound analogs and characterizing the downstream cellular responses to their incorporation into nucleic acids. It is also important to understand why some of these compounds exhibit selectivity for cancer cells over normal cells. imtm.cz
In the context of antiviral activity, particularly against RNA viruses like Hepatitis C, research has shown that sugar-modified derivatives of 7-deazapurine nucleosides can be potent inhibitors. nih.govresearchgate.net The precise mechanism of action, which may involve the inhibition of viral RNA-dependent RNA polymerase, needs to be further elucidated for different viral targets. researchgate.net Understanding these mechanisms will facilitate the design of more potent and selective antiviral agents. Recent work has also explored 7-deazapurine nucleoside analogues as potential antivirals against the Epstein-Barr virus (EBV), with some compounds showing enhanced activity compared to existing drugs. acs.org
Table 2: Known and Potential Mechanisms of Action of 7-Deazapurine Nucleosides
| Activity | Proposed Mechanism of Action | Key Research Findings |
|---|---|---|
| Cytostatic | Phosphorylation and incorporation into RNA and DNA, leading to inhibition of protein synthesis and DNA damage. nih.gov | 7-hetaryl-7-deazaadenosines are activated in cancer cells. nih.gov |
| Antiviral (HCV) | Inhibition of viral RNA-dependent RNA polymerase. nih.govresearchgate.net | 2'-C-methylribo- and 2'-C-methyl-2'-fluororibonucleosides are effective. nih.gov |
| Antiviral (EBV) | Inhibition of viral replication. acs.org | Dioxolane-derived 7-deazapurine nucleoside analogues show promise. acs.org |
Application in Advanced Genetic Engineering and DNA Nanotechnology
The unique properties of this compound and its derivatives make them attractive for applications in the burgeoning fields of genetic engineering and DNA nanotechnology. The ability to modify the C7 position without disrupting Watson-Crick base pairing allows for the introduction of functional groups that can be used for a variety of purposes. acs.org
In genetic engineering, oligonucleotides containing this compound can be used to expand the genetic alphabet, creating artificial base pairs that can be replicated by polymerases. acs.org This could lead to the development of novel genetic systems with expanded coding capacity. Furthermore, the incorporation of 7-deaza-2'-deoxyguanosine (B613789) has been shown to improve PCR and sequencing of GC-rich regions, suggesting that this compound could also have applications in improving DNA analysis techniques. nih.gov
In the realm of DNA nanotechnology, the self-assembly of DNA molecules into predefined structures is a powerful tool for creating nanoscale devices and materials. researchgate.net The ability to functionalize this compound with different chemical moieties opens up possibilities for creating DNA nanostructures with novel properties. For example, the attachment of reporter molecules, catalysts, or other functional groups could lead to the development of DNA-based sensors, logic gates, and drug delivery systems. mdpi.comnano.gov The formation of water-filled nanotubes from the self-assembly of this compound dihydrate further highlights the potential of this molecule in creating novel nanomaterials. researchgate.net Nanoparticle technology, in general, is being developed for a wide range of applications, including as a delivery system for nucleic acids. acs.org
Q & A
Basic: What are the optimal synthetic strategies for incorporating 7-Deaza-2'-deoxyxanthosine into oligonucleotides, and what challenges arise during base protection?
Methodological Answer:
this compound (7dzX) is synthesized via phosphoramidite chemistry, with critical emphasis on protecting group selection. The 2-(4-nitrophenyl)ethyl (NPE) group is uniquely effective for protecting the N3 position of 7dzX during solid-phase synthesis, as it is removed via β-elimination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). In contrast, allyl or diphenylcarbamoyl groups fail due to incomplete deprotection under standard ammonia or Pd⁰ catalysis conditions . For 2'-deoxyxanthosine (dX), allyl protection is preferred, highlighting the necessity of tailored strategies for 7-deaza analogs.
Basic: How does the stability of this compound in DNA compare to its non-deaza counterpart under physiological conditions?
Methodological Answer:
Incorporating 7dzX into DNA significantly enhances glycosidic bond stability compared to dX. While dX has a half-life (t₁/₂) of 2.4 years in double-stranded DNA (dsDNA) at pH 7 and 37°C, 7dzX resists acid-catalyzed depurination due to the absence of the N7 nitrogen. For example, dX in single-stranded DNA (ssDNA) has a t₁/₂ of 17,700 hours at pH 7, whereas 7dzX shows no measurable degradation under similar conditions . This stability makes 7dzX preferable for long-term structural studies.
Basic: What are the base-pairing properties of this compound, and how does pH influence its interactions?
Methodological Answer:
7dzX acts as a universal base, pairing with all canonical nucleobases. Unlike dX, which forms pH-dependent monoanions (pKa 5.7), 7dzX (pKa 6.7) retains pH-independent pairing with thymidine (dT) due to the lack of a 2-oxo group participation in hydrogen bonding. Tm measurements of 12-mer duplexes reveal that 7dzX:dT pairing remains stable across pH 5–9, whereas dX:dT stability declines below pH 7 .
Advanced: How does this compound enhance anti-parallel triplex DNA formation under physiological conditions?
Methodological Answer:
In anti-parallel triplex motifs, 7dzX substitutes thymidine to form stable dzaX:A-T triplets. Footprinting studies on the HER2 promoter show that oligonucleotides (ODNs) containing 7dzX and deoxyguanosine (dG) bind with high affinity at physiological pH (7.2), K⁺ (110 mM), and Mg²⁺ (1 mM). In contrast, ODNs with dG and thymidine fail under these conditions. The 7-deaza modification prevents Hoogsteen hydrogen bonding interference, stabilizing triplex structures .
Advanced: How do DNA polymerases discriminate against this compound during replication, and what implications does this have for mutagenesis studies?
Methodological Answer:
HIV-1 reverse transcriptase (RT) incorporates d(pyDAD)TP (a pyDAD nucleobase) opposite dX with high efficiency (kₚₒₗ ~0.8 s⁻¹), but efficiency drops 10-fold for 7dzX. Mammalian polymerases (α, ε) and E. coli Klenow fragment exclude d(pyDAD)TP opposite 7dzX entirely. This discrimination arises from altered steric and electronic environments in the 7-deaza scaffold, suggesting 7dzX may serve as a "stealth" lesion in mutagenesis assays .
Advanced: What is the impact of 7-halogenation on the physicochemical properties of this compound derivatives?
Methodological Answer:
7-Fluoro and 7-chloro substituents increase the keto tautomer population (KTAUT ~20,000 for 7-fluoro-7dzX vs. ~200 for unsubstituted 7dzX), enhancing base discrimination. 13C-NMR reveals that electronegative halogens (F, Cl) deshield C7 and C8, stabilizing the S-type sugar conformation (70% population). pKa shifts from 6.7 (7dzX) to 5.9 (7-fluoro-7dzX) further modulate hydrogen-bonding capacity, enabling tailored applications in expanded genetic alphabets .
Advanced: How does tautomerization of this compound influence mismatch discrimination in non-Watson-Crick base pairing?
Methodological Answer:
7dzX adopts a keto-dominated tautomeric state (95% at pH 7), reducing mismatch propensity compared to dX. In contrast, 8-aza-7-deazaisoguanosine derivatives exhibit tautomeric equilibria sensitive to halogenation. For example, 7-fluoro-7dzX increases the keto population by 10-fold, reducing mismatch rates (e.g., with dA) from 1:50 to 1:200. This property is critical for designing high-fidelity probes in SNP detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
